molecular formula C40H47FN3O8P B12384984 3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite

3'-Deoxy-5'-O-(4,4'-dimethoxytrityl)-3'-fluoro uridine-2'-CED-phosphoramidite

Cat. No.: B12384984
M. Wt: 747.8 g/mol
InChI Key: XDJGOIOXTDVLPN-XMUMRYICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite is a chemically modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of molecular biology and biotechnology due to its unique properties that enhance the stability and functionality of synthetic DNA and RNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite involves several key steps:

    Protection of the Hydroxyl Groups: The 5’-hydroxyl group of uridine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base such as pyridine.

    Fluorination: The 3’-hydroxyl group is converted to a 3’-fluoro group using a fluorinating agent like diethylaminosulfur trifluoride.

    Deoxygenation: The 2’-hydroxyl group is deoxygenated to form the 3’-deoxy derivative.

    Phosphitylation: The 2’-hydroxyl group is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base like N,N-diisopropylethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.

    Purification: The product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 3’-fluoro position.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protected groups.

    Deprotection Reactions: The 4,4’-dimethoxytrityl group can be removed under acidic conditions to yield the free hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.

    Deprotection: Acidic conditions, such as treatment with acetic acid or dichloroacetic acid, are used to remove the 4,4’-dimethoxytrityl group.

Major Products Formed

    Deprotected Nucleoside: Removal of the 4,4’-dimethoxytrityl group yields the free nucleoside.

    Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite has several scientific research applications:

    Oligonucleotide Synthesis: It is used in the synthesis of modified oligonucleotides for research in gene expression, gene silencing, and antisense therapy.

    Molecular Probes: The compound is used to create molecular probes for detecting specific nucleic acid sequences in diagnostic assays.

    Therapeutic Applications: Modified oligonucleotides synthesized using this compound are explored for therapeutic applications in treating genetic disorders and viral infections.

    Biotechnology: The compound is used in various biotechnological applications, including the development of biosensors and nanotechnology-based devices.

Mechanism of Action

The mechanism of action of 3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite involves its incorporation into synthetic oligonucleotides. The 3’-fluoro modification enhances the stability of the oligonucleotide by increasing resistance to enzymatic degradation. The 4,4’-dimethoxytrityl group serves as a protective group during synthesis, which can be removed to expose the reactive hydroxyl group for further modifications.

Comparison with Similar Compounds

Similar Compounds

    3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-uridine-2’-CED-phosphoramidite: Similar to the target compound but lacks the 3’-fluoro modification.

    5’-O-(4,4’-dimethoxytrityl)-3’-fluoro-2’-deoxyuridine-2’-CED-phosphoramidite: Similar but with a different position of the deoxy modification.

Uniqueness

The unique combination of the 3’-fluoro and 3’-deoxy modifications in 3’-Deoxy-5’-O-(4,4’-dimethoxytrityl)-3’-fluoro uridine-2’-CED-phosphoramidite provides enhanced stability and resistance to enzymatic degradation compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specificity.

Properties

Molecular Formula

C40H47FN3O8P

Molecular Weight

747.8 g/mol

IUPAC Name

3-[[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-(2,4-dimethylpentan-3-yl)phosphanyl]oxypropanenitrile

InChI

InChI=1S/C40H47FN3O8P/c1-26(2)37(27(3)4)53(50-24-10-22-42)52-36-35(41)33(51-38(36)44-23-21-34(45)43-39(44)46)25-49-40(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-21,23,26-27,33,35-38H,10,24-25H2,1-6H3,(H,43,45,46)/t33-,35?,36+,38-,53?/m1/s1

InChI Key

XDJGOIOXTDVLPN-XMUMRYICSA-N

Isomeric SMILES

CC(C)C(C(C)C)P(OCCC#N)O[C@@H]1[C@@H](O[C@@H](C1F)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O

Canonical SMILES

CC(C)C(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.